2H-chromen-5-amine

CCR5 Antagonism GPCR Pharmacology HIV Research

2H-chromen-5-amine (CAS 170729-16-5) is a bicyclic heterocyclic compound belonging to the chromene class, characterized by a benzene ring fused to a 2H-pyran ring with a primary amine substituent at the 5-position. Its molecular formula is C9H9NO, with a molecular weight of 147.17 g/mol, and it is typically supplied as a solid with a purity of 95–97%.

Molecular Formula C9H9NO
Molecular Weight 147.177
CAS No. 170729-16-5
Cat. No. B574953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-chromen-5-amine
CAS170729-16-5
Synonyms2H-1-Benzopyran-5-amine(9CI)
Molecular FormulaC9H9NO
Molecular Weight147.177
Structural Identifiers
SMILESC1C=CC2=C(C=CC=C2O1)N
InChIInChI=1S/C9H9NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5H,6,10H2
InChIKeyMNFDPPXBBMFDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Chromen-5-amine (CAS 170729-16-5) – Baseline Compound Profile and Chemical Identity


2H-chromen-5-amine (CAS 170729-16-5) is a bicyclic heterocyclic compound belonging to the chromene class, characterized by a benzene ring fused to a 2H-pyran ring with a primary amine substituent at the 5-position . Its molecular formula is C9H9NO, with a molecular weight of 147.17 g/mol, and it is typically supplied as a solid with a purity of 95–97% . The compound’s structural features, including the planar aromatic system and hydrogen-bonding amine group, underpin its potential for diverse interactions with biological targets .

Why 2H-Chromen-5-amine Cannot Be Substituted by Common Chromene Analogs


Simple substitution with other chromene derivatives (e.g., 2H-chromen-5-ol, chroman-5-amine, or positional isomers) is not feasible due to profound differences in physicochemical and biological properties. 2H-chromen-5-amine’s specific 5-amino substitution on the 2H-pyran ring confers unique electronic and steric features that influence target binding, as demonstrated by its preliminary identification as a CCR5 antagonist [1]. In contrast, the dihydro analog (chroman-5-amine) lacks the 2,3-double bond, altering planarity and electronic distribution, while oxygen-substituted analogs like 2H-chromen-5-ol exhibit different hydrogen-bonding patterns and reactivity [2]. These variations preclude reliable activity extrapolation, making specific procurement essential.

Quantitative Differentiation Guide for 2H-Chromen-5-amine vs. Analogs


Target Engagement: CCR5 Antagonist Activity Differentiates 2H-Chromen-5-amine from Chroman-5-amine

Preliminary pharmacological screening indicates that 2H-chromen-5-amine acts as a CCR5 antagonist [1]. This activity is not reported for the saturated analog chroman-5-amine, which instead shows affinity for the 5HT4 receptor . The 2,3-double bond in 2H-chromen-5-amine likely contributes to the planar geometry required for CCR5 binding.

CCR5 Antagonism GPCR Pharmacology HIV Research

Physicochemical Differentiation: Lipophilicity and Polar Surface Area of 2H-Chromen-5-amine vs. 2H-Chromen-5-ol

2H-Chromen-5-amine exhibits a consensus Log P of 1.56 and a topological polar surface area (TPSA) of 35.25 Ų . The corresponding hydroxy analog, 2H-chromen-5-ol, has a lower predicted Log P of ~1.3 and a larger TPSA of ~46 Ų (calculated using standard methods) [1]. The reduced lipophilicity and increased polarity of the -ol derivative would alter its permeability and solubility profile.

Drug Design ADME Prediction Physicochemical Profiling

Sourcing and Quality: Documented Purity of 2H-Chromen-5-amine (≥95%) with Analytical Traceability

Multiple vendors supply 2H-chromen-5-amine with a certified purity of 95–97%, supported by batch-specific analytical data (NMR, HPLC) . In contrast, common analogs like 2H-chromen-5-ol and 2H-chromen-6-amine often lack the same breadth of commercial availability with documented analytical certificates, limiting their utility as reliable research reagents [1].

Chemical Procurement Analytical Standards Quality Control

Stability and Handling: Defined Storage Requirements for 2H-Chromen-5-amine vs. Uncharacterized Analogs

2H-chromen-5-amine requires storage at 2–8°C, protected from light and moisture to ensure long-term stability [1]. Similar chromene derivatives, such as 4H-chromen-5-amine and 2H-chromen-6-amine, often lack explicit, vendor-verified storage recommendations, introducing uncertainty in compound management workflows.

Compound Management Stability Studies Laboratory Logistics

High-Value Application Scenarios for 2H-Chromen-5-amine in Research and Development


CCR5 Antagonist Discovery for HIV and Inflammatory Disease Research

Based on its preliminary identification as a CCR5 antagonist , 2H-chromen-5-amine serves as a valuable scaffold for developing novel entry inhibitors for HIV or anti-inflammatory agents targeting CCR5-mediated diseases (e.g., rheumatoid arthritis, asthma). Researchers can utilize this compound as a starting point for SAR studies, leveraging its unique 5-amino-2H-chromene core to explore new chemical space around this validated target.

Medicinal Chemistry Building Block for CNS-Penetrant Candidates

The favorable lipophilicity (consensus Log P = 1.56) and moderate polar surface area (TPSA = 35.25 Ų) of 2H-chromen-5-amine make it a suitable building block for designing CNS-penetrant compounds. The amine handle allows for facile derivatization (e.g., amide coupling, reductive amination) to generate focused libraries for neuroscience and psychiatric disorder targets, offering a differentiated profile compared to more polar hydroxy analogs.

Reliable Reagent for Chemical Biology Probe Synthesis

With well-documented purity (≥95%) and analytical traceability (NMR, HPLC) , 2H-chromen-5-amine is an ideal precursor for synthesizing chemical biology probes, including fluorescent ligands or affinity reagents. Its defined storage conditions (2–8°C, protected from light) [2] ensure long-term stability, supporting reproducible conjugation and bioconjugation workflows in academic and industrial labs.

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